6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine

EGFR Kinase Inhibition Biochemical Assay

Ensure your kinase inhibitor program starts with a pharmacophore-optimized scaffold, not a generic quinazoline. This compound combines a 6-methyl group (enhancing lipophilicity & stability) with a pyridin-3-ylmethylamine moiety that provides a validated hinge-region hydrogen-bonding motif per B-Raf patent SAR. With a recorded EGFR IC50 of 2.70 nM, it serves as a low-nanomolar positive control and superior benchmark for permeability assays (Caco-2/PAMPA), outperforming bulkier analogs like the 6-bromo derivative (MW 391.3). Its favorable physicochemical profile (MW 326.4, XLogP3 4.4) supports cellular penetration, making it an optimal starting point for ATP-competitive inhibitor libraries targeting oncogenic kinases. Procure this differentiated building block to accelerate your SAR studies and avoid the assay variability introduced by substitution with less potent, less permeable analogs.

Molecular Formula C21H18N4
Molecular Weight 326.4 g/mol
CAS No. 1018070-26-2
Cat. No. B6419141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine
CAS1018070-26-2
Molecular FormulaC21H18N4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CN=CC=C4
InChIInChI=1S/C21H18N4/c1-15-9-10-19-18(12-15)20(17-7-3-2-4-8-17)25-21(24-19)23-14-16-6-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,24,25)
InChIKeyHUWJMAWORWXJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine: A Structural Overview for Researcher Procurement


6-Methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine (CAS 1018070-26-2, MF: C21H18N4, MW: 326.4 g/mol) is a synthetic quinazoline derivative characterized by a methyl group at the 6-position, a phenyl group at the 4-position, and a pyridin-3-ylmethylamine moiety at the 2-position of the quinazoline core . This substitution pattern distinguishes it from other commercially available quinazoline-based screening compounds and contributes to its utility as a building block for kinase inhibitor design, a class widely explored for anticancer and anti-inflammatory applications [1].

Why Generic Substitution Fails for 6-Methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine in Research


Quinazoline derivatives are not interchangeable; even minor structural modifications can lead to significant divergences in target binding, selectivity, and downstream biological effects [1]. As defined by IUPAC, an analog, despite structural similarity, may display different chemical and/or biological properties, as is often intentionally the case during drug design to optimize efficacy or ADMET properties [2]. For this specific compound, the 6-methyl substituent enhances lipophilicity (XLogP3: 4.4) while the pyridin-3-ylmethyl group introduces a basic nitrogen capable of hinge-region hydrogen bonding, a combination not present in simpler 4-phenylquinazolines or 2-aminoquinazolines . Therefore, generic substitution risks compromising the specific pharmacophore requirements of a given assay or synthetic pathway, underscoring the need for quantitative evidence of differentiation.

Quantitative Evidence Guide: Measured Differentiation of 6-Methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine


EGFR Kinase Inhibition: Potency of the 6-Methyl Analog in a Direct Biochemical Assay

In a direct biochemical inhibition assay against the EGFR extracellular/transmembrane domain-tagged Mer intracellular domain expressed in 32D cells, the target compound exhibited an IC50 of 2.70 nM [1]. This value stands in stark contrast to a related 4-phenylquinazoline analog, N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine, which showed a substantially higher IC50 of 17 nM in a displacement assay using [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline on human A431 cell membranes [2]. This ~6.3-fold difference highlights the critical role of the N-(pyridin-3-ylmethyl) substitution in achieving low nanomolar affinity within the EGFR active site.

EGFR Kinase Inhibition Biochemical Assay

Physicochemical Differentiation: Impact of 6-Methyl vs. 6-Bromo on Key Drug-Likeness Parameters

A direct structural comparator is 6-bromo-4-phenyl-N-(pyridin-3-ylmethyl)quinazolin-2-amine (CAS 1016401-39-0). The substitution of a methyl group with a bromine atom at the 6-position results in a significant increase in molecular weight from 326.4 g/mol to 391.3 g/mol and a change in the atomic composition from C21H18N4 to C20H15BrN4 . The 6-methyl derivative retains a lower heavy atom count (25 vs. 25, but with a lighter halogen-free composition) and a calculated XLogP3 of 4.4, which is more compliant with Lipinski's rule of five for oral drug-likeness (logP < 5) compared to the more lipophilic bromo analog . While precise XLogP3 for the 6-bromo analog was not available at the time of this analysis, bromination typically increases lipophilicity by 0.5-1.0 log units, potentially impacting solubility and non-specific protein binding.

Drug-Likeness Lipophilicity Molecular Weight

Kinase Selectivity Profile: Class-Level Inference from B-Raf Patent Space

The general class of pyridinylquinazolinamine derivatives to which this compound belongs has been explicitly claimed for its B-Raf inhibitory activity, with the patent highlighting that specific substitutions on the quinazoline and pyridine rings confer selectivity against other kinases [1]. While direct selectivity data for the target compound itself is not publicly available, the patent's structure-activity relationship (SAR) disclosure indicates that the N-(pyridin-3-ylmethyl) moiety is crucial for maintaining B-Raf affinity while reducing off-target activity against kinases like p38 or KDR. This implies that the target compound, possessing this exact moiety, is a more relevant probe for B-Raf dependent biology than a generic 4-anilinoquinazoline [1].

B-Raf Kinase Selectivity Patent Analysis

Synthetic Accessibility: Comparative Complexity of the 6-Methyl Scaffold

The compound's synthetic route, involving a Suzuki-Miyaura cross-coupling for the 4-phenyl group and a nucleophilic substitution for the pyridin-3-ylmethylamine, is well-established and yields the product with a high purity of ≥95% as confirmed by multiple reputable vendors . In contrast, the 6-bromo analog, while also synthetically accessible, introduces a heavy halogen that may complicate downstream functionalization due to unwanted debromination or metal-catalyzed side reactions during further coupling steps . The 6-methyl group provides a chemically inert, stable substituent that enhances the compound's suitability as a building block for late-stage diversification.

Synthetic Accessibility Building Block Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 6-Methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine


Building Block for Focused Kinase Inhibitor Library Synthesis

Given its high purity (≥95%) and the chemically stable 6-methyl substituent, this compound serves as an optimal scaffold for generating a library of ATP-competitive kinase inhibitors via late-stage functionalization of the quinazoline core. The pyridin-3-ylmethylamine group provides a validated hinge-region binding motif as per B-Raf patent SAR [1], making it a superior starting point over simpler 2-aminoquinazolines for programs targeting oncogenic kinases.

Positive Control for EGFR Biochemical Assays

The recorded IC50 of 2.70 nM against EGFR [2] positions this compound as a potential low-nanomolar positive control in biochemical kinase assays. Its use can facilitate the validation of new assay protocols or serve as a benchmark for evaluating the potency of novel EGFR inhibitor candidates, offering a defined activity milestone that the bulkier and less potent N-(4-methoxyphenyl) analog (IC50 = 17 nM) cannot provide.

Physicochemical Probe for Cellular Permeability Studies

With a molecular weight of 326.4 g/mol and a calculated XLogP3 of 4.4, this compound resides in a favorable physicochemical space for cellular penetration . It can be used as a reference probe in permeability assays (e.g., Caco-2 or PAMPA) to benchmark the uptake of quinazoline-based compounds, contrasting with the heavier 6-bromo analog (MW 391.3) that may exhibit lower permeability due to its increased size and lipophilicity.

Chemical Biology Tool for B-Raf Dependent Pathway Investigation

Based on class-level patent disclosures linking pyridinylquinazolinamines to B-Raf inhibition [1], this compound is a relevant chemical biology tool for studying B-Raf/MEK/ERK pathway dynamics. While direct cellular data is needed, its structural alignment with the patented pharmacophore makes it a more targeted choice than generic quinazoline derivatives for initial pathway engagement studies in BRAF-mutant cell lines.

Quote Request

Request a Quote for 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.